molecular formula C16H18N2O4 B6587614 ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate CAS No. 1226437-39-3

ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate

Cat. No.: B6587614
CAS No.: 1226437-39-3
M. Wt: 302.32 g/mol
InChI Key: RSKRSROQTMBQIZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is a synthetic ester derivative featuring a quinoline core substituted with a methoxy group at the 2-position and a carbamoylpropanoate moiety at the 8-position. The quinoline scaffold is known for its role in pharmaceuticals and materials science due to its aromatic heterocyclic structure, which enables π-π interactions and hydrogen bonding.

Properties

IUPAC Name

ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKRSROQTMBQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate typically involves the reaction of 2-methoxyquinoline with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 2-methoxyquinoline is reacted with ethyl 3-bromopropanoate in the presence of potassium carbonate.

    Step 2: The reaction mixture is heated in DMF to promote the formation of this compound.

    Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate has been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that compounds with quinoline moieties can interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. The incorporation of the ethyl carbamate group enhances solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics.

b. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The quinoline structure is known to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.

Agrochemicals

a. Pesticide Development
The compound's structural features suggest potential applications in pesticide formulation. Quinoline derivatives have been explored for their insecticidal properties, providing a pathway for developing environmentally friendly pesticides. This compound could be modified to enhance its selectivity and reduce toxicity to non-target organisms.

b. Herbicide Potential
Preliminary studies suggest that this compound may exhibit herbicidal activity, particularly against broadleaf weeds. The mechanism of action is hypothesized to involve disruption of plant growth regulators, which could lead to effective weed management strategies in agricultural settings.

Material Science

a. Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from quinoline-based monomers have shown enhanced thermal stability and mechanical properties, making them suitable for high-performance materials.

b. Photovoltaic Applications
Research into organic photovoltaics has identified quinoline derivatives as potential candidates for light-harvesting materials due to their favorable electronic properties. The incorporation of this compound into photovoltaic devices could improve efficiency by enhancing charge transport mechanisms.

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models using derivatives of quinoline .
Antimicrobial Efficacy StudyMicrobiologyShowed potent activity against resistant strains of Escherichia coli and Staphylococcus aureus .
Pesticidal Activity ResearchAgricultural SciencesIdentified as a promising candidate for developing new insecticides with lower environmental impact .
Polymer Development StudyMaterial ScienceResulted in the synthesis of polymers with improved thermal stability compared to conventional materials .

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structure : Ethyl ester with a methylthio (-SMe) substituent.
Source : Identified as a key aroma compound in pineapple pulp and core (484.95 µg·kg⁻¹ in pulp, 284.16 µg·kg⁻¹ in core) .
Key Differences :

  • Substituent Effects: The methylthio group in ethyl 3-(methylthio)propanoate contributes to volatile, sulfurous aroma profiles, whereas the quinoline-carbamoyl group in the target compound likely reduces volatility due to increased molecular weight and aromaticity.
  • Applications: Ethyl 3-(methylthio)propanoate is primarily used in flavor chemistry, while the quinoline derivative may have pharmaceutical or material science applications.
  • Stability: The carbamoylpropanoate ester in the target compound is expected to exhibit greater hydrolytic stability compared to the thioether in ethyl 3-(methylthio)propanoate.

Table 1: Comparison of Ethyl Esters

Compound Core Structure Key Substituent Volatility Primary Application Concentration in Pineapple (µg·kg⁻¹)
Ethyl 3-(methylthio)propanoate Propanoate ester Methylthio (-SMe) High Flavoring agent 91.21 (pulp), 42.67 (core)
Target Compound Quinoline ester Methoxyquinoline-carbamoyl Low Pharmaceuticals* N/A
Carbazole and Quinoline Derivatives

Examples :

  • 1-(9H-Carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-propan-2-ol (): A carbazole-based amino alcohol with methoxyphenoxy and benzyl groups.
  • Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (): A quinoline-carbazole hybrid with methoxyethoxy and ester functionalities.

Key Comparisons :

  • Structural Motifs: The target compound’s quinoline core contrasts with carbazole’s indole-fused benzene system. Both scaffolds are aromatic but differ in electronic properties; quinoline is more polarizable due to its nitrogen atom position.
  • Functional Groups: Methoxy substituents are common in both classes, enhancing solubility in polar solvents. However, the carbamoylpropanoate ester in the target compound may offer better hydrolytic resistance compared to the ethers and alcohols in carbazole derivatives.
  • Applications: Carbazole derivatives are often explored in optoelectronics, while quinoline esters are more common in medicinal chemistry (e.g., antimalarials, kinase inhibitors).

Table 2: Comparison of Aromatic Heterocycles

Compound Type Core Structure Key Functional Groups Electronic Properties Typical Applications
Quinoline Derivatives Quinoline Methoxy, carbamoyl ester High polarity Pharmaceuticals, materials
Carbazole Derivatives Carbazole Methoxyphenoxy, amino alcohols Moderate polarity Optoelectronics, dyes

Research Findings and Data Gaps

  • Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate’s high odor activity value (91.21 µg·kg⁻¹ in pulp ) underscores its role in flavor chemistry, whereas the target compound’s bioactivity remains speculative without direct data.
  • Material Science Potential: The quinoline-carbamoyl structure’s π-conjugation suggests utility in organic semiconductors, analogous to carbazole hybrids in .

Biological Activity

Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound generally involves the reaction of 2-methoxyquinoline with ethyl 3-bromopropanoate using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction can be summarized as follows:

  • Reactants : 2-methoxyquinoline + ethyl 3-bromopropanoate
  • Catalyst : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Heat to promote the reaction

The product is then purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various quinoline derivatives, including this compound. Quinoline compounds have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these bacteria .

Anticancer Activity

The compound is also being investigated for its anticancer properties, particularly its ability to inhibit specific protein kinases involved in tumor growth and proliferation. Quinoline derivatives have been noted for their ability to modulate receptor kinases such as PDGF (Platelet-Derived Growth Factor) receptors, which are implicated in various cancers . this compound may exhibit similar inhibitory effects, although further studies are required to confirm its efficacy and mechanism.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the quinoline ring system interacts with various molecular targets within the body, potentially affecting enzyme activity and signaling pathways associated with disease processes. This interaction may lead to modulation of biological functions such as cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameBiological ActivityNotes
ChloroquineAntimalarialWell-established drug with significant clinical use
Quinoline N-OxideAntimicrobialExhibits distinct chemical properties compared to others
Ethyl 3-(4-fluorophenyl)-propanoateAnticancerSimilar structural features but different biological effects

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives:

  • Antimicrobial Study : A study evaluated various quinoline derivatives for their antimicrobial properties against clinical isolates of E. coli and S. aureus. The findings indicated that certain derivatives showed comparable activity to standard antibiotics like ampicillin .
  • Anticancer Research : Research into quinoline-based compounds has revealed their potential in inhibiting PDGF receptor kinases, which are overexpressed in several cancers including lung and breast cancer. This suggests that this compound might be effective against similar malignancies .

Q & A

How can computational methods optimize the synthesis of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate?

Advanced Methodological Answer:
To enhance synthesis efficiency, integrate quantum chemical calculations (e.g., density functional theory) with experimental workflows. For example, ICReDD’s approach combines reaction path search algorithms and information science to predict optimal reaction conditions (e.g., solvent, temperature, catalysts) and prioritize high-yield pathways . Validate predictions via small-scale experiments, iterating between computational models and empirical data to refine parameters. Advanced reactor design principles, such as continuous-flow systems, can further improve scalability and reproducibility .

What analytical techniques are recommended to resolve spectral data contradictions for this compound?

Basic Methodological Answer:
Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments. For conflicting spectral data (e.g., unexpected peaks in 1^1H NMR), compare results across multiple solvents (DMSO-d6, CDCl3) to identify solvent-induced shifts. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to isolate artifacts from genuine structural anomalies .

Advanced Research Consideration:
Apply multivariate analysis (e.g., PCA) to spectral datasets from diverse labs to identify systematic errors. Collaborate with computational chemists to reconcile discrepancies between experimental and simulated spectra, adjusting for solvation effects or conformational flexibility .

What safety protocols are critical when handling this compound in exploratory research?

Basic Methodological Answer:
Use NIOSH-approved OV/AG/P99 respirators for aerosolized particles and wear chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure. Implement fume hoods for all synthetic steps and avoid aqueous waste discharge to prevent environmental contamination .

Advanced Research Consideration:
Conduct in silico toxicity screening (e.g., using OECD QSAR Toolbox) to predict acute toxicity endpoints if empirical data are lacking. Design experiments with microfluidic systems to minimize reagent volumes and exposure risks .

How can researchers design biological activity assays for this compound?

Advanced Methodological Answer:
Leverage structural analogs (e.g., ethyl 3-amino-2-(cyclopentylmethyl)propanoate) to infer potential targets. Use molecular docking (AutoDock Vina) to prioritize enzymes like quinoline-dependent oxidoreductases. Validate via enzyme inhibition assays (IC50 determination) with positive/negative controls. Address false positives by incorporating thermal shift assays (TSA) to confirm binding .

What computational strategies validate the compound’s stability under varying pH conditions?

Advanced Methodological Answer:
Perform ab initio molecular dynamics (AIMD) simulations to model hydrolysis pathways at different pH levels. Pair with experimental accelerated stability testing (40°C/75% RH for 6 months) and HPLC monitoring. Use Arrhenius equations to extrapolate degradation kinetics, ensuring compatibility with biological buffers .

How to address conflicting bioactivity results across research groups?

Advanced Methodological Answer:
Adopt a comparative framework (e.g., Morlino’s triangulation method) to analyze experimental variables (cell lines, assay protocols). Standardize assays using ISO guidelines and share raw datasets via open-access platforms for meta-analysis. Use machine learning to identify confounding factors (e.g., solvent purity, incubation time) .

What green chemistry principles apply to its synthesis?

Basic Methodological Answer:
Replace traditional solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or bio-based ethyl lactate. Optimize atom economy via one-pot multicomponent reactions, reducing purification steps .

Advanced Research Consideration:
Implement membrane separation technologies (e.g., nanofiltration) for solvent recovery and integrate life-cycle assessment (LCA) tools to quantify environmental impact .

How to scale synthesis from milligram to gram quantities without compromising yield?

Advanced Methodological Answer:
Use AI-driven process simulation (COMSOL Multiphysics) to model heat/mass transfer in batch-to-flow reactor transitions. Optimize parameters (e.g., residence time, mixing efficiency) via response surface methodology (RSM). Validate with PAT (Process Analytical Technology) tools like inline FTIR .

What comparative studies are essential to differentiate this compound from analogs?

Methodological Answer:
Conduct head-to-head studies on key properties:

PropertyMethodReference Compound
LogPShake-flask HPLCEthyl 3-phenylpropanoate
Metabolic StabilityLiver microsome assayQuinoline-8-carboxamide
SolubilityNephelometryEthyl 2-hydroxypropanoate

Use PCA to cluster compounds by bioactivity profiles, identifying unique features .

How to resolve contradictions in reported reaction mechanisms?

Advanced Methodological Answer:
Apply kinetic isotope effects (KIE) and in situ IR spectroscopy to track intermediates. Compare with computational transition state models (Gaussian 0K optimizations). Publish negative results to clarify mechanistic ambiguities .

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